4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate
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Overview
Description
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an acryloyl moiety, which is further linked to a phenyl decanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate typically involves the following steps:
Formation of the Acryloyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate acryloyl chloride in the presence of a base such as triethylamine. This reaction forms the 3-(2,4-dichlorophenyl)acryloyl intermediate.
Coupling with Phenyl Decanoate: The intermediate is then coupled with phenyl decanoate under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acryloyl group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity. The acryloyl moiety can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate
- 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acetate
Uniqueness
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate is unique due to its specific combination of a dichlorophenyl group with an acryloyl moiety and a decanoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the decanoate ester enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] decanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2O3/c1-2-3-4-5-6-7-8-9-25(29)30-22-15-11-20(12-16-22)24(28)17-13-19-10-14-21(26)18-23(19)27/h10-18H,2-9H2,1H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTYLZACQRNWSO-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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